7h-Pyrrolo[2,3-d]pyrimidine-5-carbaldehyde
Overview
Description
7H-Pyrrolo[2,3-d]pyrimidine-5-carbaldehyde is a heterocyclic compound with the molecular formula C7H5N3O. It is a derivative of pyrrolo[2,3-d]pyrimidine, which is structurally similar to purine. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
Mechanism of Action
Target of Action
A structurally similar compound, a 7h-pyrrolo[2,3-d]pyrimidine-5-carbonitrile scaffold, has been reported to inhibit monopolar spindle 1 kinase (mps1), a protein kinase over-expressed in triple-negative breast cancer (tnbc) .
Mode of Action
The structurally similar mps1 inhibitor interacts with the kinase, potentially leading to the mitigation of tnbc cell proliferation .
Biochemical Pathways
Mps1 inhibitors generally disrupt the normal function of the mps1 kinase, which plays a crucial role in the spindle assembly checkpoint during cell division .
Result of Action
The structurally similar mps1 inhibitor has been shown to effectively mitigate human tnbc cell proliferation .
Action Environment
It is generally recommended to store the compound in an inert atmosphere at 2-8°c to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7H-Pyrrolo[2,3-d]pyrimidine-5-carbaldehyde typically involves the following steps:
Formation of the Pyrrolo[2,3-d]pyrimidine Core:
Introduction of the Aldehyde Group:
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes with optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The aldehyde group can undergo oxidation to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Sodium periodate, potassium osmate hydrate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Thionyl chloride, dimethylformamide.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7H-Pyrrolo[2,3-d]pyrimidine-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential as an inhibitor of various enzymes, including kinases.
Medicine: Investigated for its anticancer properties and its role in the development of kinase inhibitors.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
- 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde
- 7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile
Comparison:
- 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde: This compound has a chlorine atom at the 4-position, which can influence its reactivity and biological activity .
- 7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile: The presence of a nitrile group instead of an aldehyde group can significantly alter the compound’s chemical properties and its potential applications .
7H-Pyrrolo[2,3-d]pyrimidine-5-carbaldehyde is unique due to its specific structure and the presence of the aldehyde group, which allows for a variety of chemical modifications and applications in different fields.
Properties
IUPAC Name |
7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c11-3-5-1-9-7-6(5)2-8-4-10-7/h1-4H,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMGYOQXVUMVWGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=CN=CN=C2N1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80597741 | |
Record name | 7H-Pyrrolo[2,3-d]pyrimidine-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80597741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1060815-89-5 | |
Record name | 7H-Pyrrolo[2,3-d]pyrimidine-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80597741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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